Volixibat - 1025216-57-2

Volixibat

Catalog Number: EVT-286482
CAS Number: 1025216-57-2
Molecular Formula: C38H51N3O12S2
Molecular Weight: 806.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Volixibat, also known as SHP626 or LUM002, is an investigational drug that will potentially be used for the treatment of Non-Alcoholic Steatohepatitis (NASH). If approved for use, it will be the first available agent for the treatment of NASH. Volixibat is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), a transmembrane protein primarily expressed by enterocytes of the ileum. Also known as the ileal bile acid transporter (IBAT), ASBT is primarily responsible for the enterohepatic recirculation of bile acids and ultimately for hepatic lipid and glucose metabolism. Inhibiting this enzyme results in a decrease of bile acids returning to the liver, which is helpful for the treatment of NASH as abnormal cholesterol metabolism and accumulation of free cholesterol in the liver have been implicated in its pathogenesis. According to Shire, the pharmaceutical manufacturer of Volixibat, it has been granted fast track status by the Food and Drug Administration due to promising initial results and a need for therapeutic treatments for NASH.
Classification and Source

Volixibat is classified as a small molecule drug and is categorized under bile acid transport inhibitors. It was initially known by its developmental code SHP626 and has undergone various clinical trials to assess its efficacy and safety profile in treating liver diseases characterized by bile acid accumulation. The compound is produced by Mirum Pharmaceuticals, Inc., which has conducted extensive research on its therapeutic applications.

Synthesis Analysis

The synthesis of volixibat involves several chemical steps that ensure the creation of a potent and selective inhibitor of the apical sodium-dependent bile acid transporter. While specific proprietary details regarding its synthesis are not publicly available, general methods for synthesizing similar compounds typically involve:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Cyclization: Forming cyclic structures that can improve binding affinity.
    • Functional Group Modifications: Adding or modifying functional groups to optimize pharmacokinetic properties.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate volixibat from by-products.

The specific parameters such as reaction conditions (temperature, pressure, solvent type) are typically optimized through iterative testing to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of volixibat can be described using its chemical formula and structural characteristics.

  • Chemical Formula: C24_{24}H30_{30}N2_{2}O4_{4}
  • Molecular Weight: Approximately 414.5 g/mol.

Structural Features

  • Core Structure: Volixibat features a complex arrangement that includes aromatic rings and multiple functional groups that facilitate its interaction with the bile acid transporter.
  • 3D Configuration: Its three-dimensional conformation is crucial for binding affinity; computational modeling can be used to predict how it fits within the active site of the transporter.
Chemical Reactions Analysis
  1. Competitive Inhibition: Volixibat competes with endogenous bile acids for binding to the apical sodium-dependent bile acid transporter in the ileum.
  2. Increased Fecal Bile Acid Excretion: By inhibiting reabsorption, it leads to an increase in fecal bile acid levels, which can alter cholesterol metabolism.

Relevant Parameters

  • IC50 Value: The half-maximal inhibitory concentration (IC50) indicates the potency of volixibat against the transporter, which is critical for determining effective dosing regimens.
Mechanism of Action

Volixibat operates through a well-defined mechanism:

  1. Inhibition of Bile Acid Reabsorption: By blocking the apical sodium-dependent bile acid transporter in the ileum, volixibat prevents bile acids from being reabsorbed into circulation.
  2. Alteration of Enterohepatic Circulation: This inhibition disrupts the enterohepatic circulation of bile acids, leading to increased synthesis of bile acids from cholesterol in the liver.
  3. Clinical Outcomes: Clinical studies have shown improvements in symptoms such as pruritus (itching) and fatigue in patients with primary biliary cholangitis and primary sclerosing cholangitis, attributed to decreased systemic bile acid levels.
Physical and Chemical Properties Analysis

Volixibat exhibits several notable physical and chemical properties:

  • Solubility: It is minimally absorbed systemically, which contributes to its safety profile but also necessitates careful dosing strategies.
  • Stability: The compound's stability under physiological conditions ensures its efficacy during administration.
  • Pharmacokinetics:
    • Absorption: Low systemic absorption leads to minimal systemic side effects.
    • Half-life: The pharmacokinetic profile indicates a suitable duration of action for therapeutic use.
Applications

Volixibat has been primarily investigated for its potential applications in treating:

  1. Cholestatic Liver Diseases:
    • Primary biliary cholangitis
    • Primary sclerosing cholangitis
  2. Non-Alcoholic Fatty Liver Disease (NASH): Although trials have shown mixed results regarding efficacy in this area, volixibat's mechanism may still hold potential for future investigations.
  3. Lipid Metabolism Disorders: Its ability to lower low-density lipoprotein cholesterol levels suggests possible applications in dyslipidemia management.

Clinical Trials

Volixibat has undergone various phases of clinical trials, including Phase 2b studies that have demonstrated promising results in symptom management for patients with primary biliary cholangitis and primary sclerosing cholangitis . Further studies are ongoing to explore its full therapeutic potential across different liver-related conditions.

Properties

CAS Number

1025216-57-2

Product Name

Volixibat

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C38H51N3O12S2

Molecular Weight

806.0 g/mol

InChI

InChI=1S/C38H51N3O12S2/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50)/t29-,31-,32-,33-,34+,35-,36-,38-/m1/s1

InChI Key

ULVBLFBUTQMAGZ-RTNCXNSASA-N

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC

Solubility

Soluble in DMSO

Synonyms

LUM-002; LUM 002; LUM002; SHP-626; SHP 626; SHP626; SAR-548304; SAR548304; SAR 548304; Volixibat.

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.